molecular formula C8H9N5O B1496721 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- CAS No. 21869-84-1

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-

Cat. No.: B1496721
CAS No.: 21869-84-1
M. Wt: 191.19 g/mol
InChI Key: JLXNWMULWUSNNZ-UHFFFAOYSA-N
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Description

Chemical Characterization of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-

Systematic Nomenclature and Identifier Systems

International Union of Pure and Applied Chemistry Nomenclature Rules and Derivations

The systematic nomenclature of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing multiple nitrogen atoms. The primary International Union of Pure and Applied Chemistry name, as documented in chemical databases, is 2-amino-7-prop-2-enyl-1H-purin-6-one. This nomenclature reflects the fundamental purine ring system with specific substitution patterns that define the compound's unique structural identity.

The derivation of this name begins with the parent purine structure, which serves as the foundational heterocyclic system. The purin-6-one designation indicates the presence of a carbonyl group at position 6 of the purine ring, establishing the compound as a hypoxanthine derivative rather than a simple purine. The 2-amino substitution specifies the presence of an amino group at position 2, which is characteristic of guanine-type structures. The critical distinguishing feature is the 7-(2-propen-1-yl) substituent, which describes the allyl group attachment at the nitrogen-7 position of the purine system.

The complexity of the nomenclature arises from the need to specify the tautomeric form and the precise attachment points of substituents. The 1,7-dihydro designation indicates the specific tautomeric form where hydrogen atoms are associated with nitrogens at positions 1 and 7, distinguishing this from alternative tautomeric arrangements. This nomenclature precision is essential for unambiguous chemical identification and ensures consistent communication across scientific disciplines.

Alternative systematic names documented in chemical databases include variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy. These variations reflect the evolution of nomenclature systems and the need to accommodate different indexing approaches used by various chemical information services.

Chemical Abstracts Service Registry Number and PubChem Compound Identifier Database Validation

The compound is definitively identified by Chemical Abstracts Service registry number 21869-84-1, which provides a unique numerical identifier within the global chemical information system. This registry number serves as the primary key for accessing comprehensive chemical information across multiple databases and ensures unambiguous identification regardless of nomenclature variations. The Chemical Abstracts Service assignment reflects the compound's recognition as a distinct chemical entity with documented properties and potential applications.

PubChem Compound Identifier Database validation confirms the compound's presence as entry 135435317, providing additional verification of its structural identity and associated data. The PubChem entry contains comprehensive structural information including molecular connectivity, stereochemistry, and computed properties that support the assigned Chemical Abstracts Service number. Cross-referencing between these major chemical databases ensures data integrity and provides multiple access points for researchers seeking information about this compound.

The molecular formula C8H9N5O, with a molecular weight of 191.19 grams per mole, is consistently reported across all validated database entries. This formula reflects the addition of the allyl group (C3H5) to the base guanine structure (C5H5N5O), providing a clear mathematical relationship between the parent compound and its substituted derivative. The precision of these fundamental parameters enables accurate calculations for synthetic planning and analytical method development.

Database validation also confirms the compound's classification within broader chemical taxonomies, including its categorization as a purine derivative and nucleobase analog. These classifications facilitate systematic searching and enable identification of structurally related compounds that may share similar properties or synthetic pathways.

Synonym Cross-Referencing and Taxonomic Relationships

Comprehensive synonym analysis reveals multiple naming conventions that reflect different aspects of the compound's structure and potential applications. The most commonly used synonyms include 7-allyl-2-amino-1H-purin-6(7H)-one and 7-allyl-2-amino-3H-purin-6(7H)-one, which emphasize the allyl substitution pattern. These variations in nomenclature typically reflect different conventions for indicating tautomeric forms and protonation states.

Additional synonyms documented in chemical suppliers' catalogs include 2-amino-7-(prop-2-en-1-yl)-6,7-dihydro-1H-purin-6-one and 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-, representing systematic approaches that prioritize different structural features. The diversity of naming conventions reflects the compound's potential relevance across multiple research disciplines, each with preferred nomenclature standards.

Taxonomic relationships place this compound within the broader family of N7-alkylguanine derivatives, which are significant in nucleic acid chemistry and medicinal chemistry research. Comparative analysis with related structures, such as 7-methylguanine documented in biological systems, reveals common structural motifs and potential metabolic relationships. The allyl substitution represents a specific type of unsaturated alkyl modification that may confer unique reactivity patterns compared to saturated alkyl analogs.

The compound's classification as a nucleobase analog positions it within the context of nucleotide chemistry and potential applications in nucleic acid research. This taxonomic placement suggests possible interactions with enzymes involved in nucleotide metabolism and potential utility in biochemical studies investigating purine processing pathways.

Molecular Architecture Analysis

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical analysis of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- reveals distinctive electronic characteristics that reflect the influence of the allyl substitution on the purine ring system. The computational data available through PubChem databases provides fundamental insights into the compound's electronic structure through standardized molecular descriptors. The International Chemical Identifier key JLXNWMULWUSNNZ-UHFFFAOYSA-N represents the unique electronic fingerprint of this molecule, encoding crucial structural information in a standardized format.

The canonical Simplified Molecular Input Line Entry System representation C=CCN1C=NC2=C1C(=O)NC(=N2)N provides detailed connectivity information that serves as input for quantum mechanical calculations. This representation reveals the specific bonding patterns and electronic relationships within the molecule, particularly highlighting the electron-donating nature of the allyl group attached to the nitrogen-7 position.

Electronic structure calculations must account for the conjugated system formed by the allyl group and the purine ring. The proximity of the allyl double bond to the aromatic purine system creates opportunities for electronic interactions that can influence the overall stability and reactivity of the molecule. These interactions are particularly significant in understanding the compound's behavior in biological systems where electron transfer processes are common.

The presence of multiple nitrogen atoms within the purine ring creates a complex electronic environment with varying degrees of electron density and nucleophilicity. Quantum mechanical analysis of similar N7-alkylated purines has demonstrated that alkyl substitution at the nitrogen-7 position significantly alters the electronic properties of the ring system, potentially affecting hydrogen bonding patterns and metal coordination capabilities.

Tautomeric Equilibrium Studies

Tautomeric equilibrium analysis represents a critical aspect of understanding the molecular behavior of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-, particularly given the multiple potential sites for proton transfer within the purine system. Research on guanine analogs has demonstrated that tautomeric preferences can be significantly influenced by substituent effects and environmental factors. The canonical form observed in crystalline guanine shows remarkable stability compared to alternative tautomeric arrangements, but substitution patterns can alter these preferences.

Studies of related purine derivatives indicate that alkylation at the nitrogen-7 position can affect the protonation state equilibria within the molecule. The nitrogen-7 alkylation has been shown to decrease the acid dissociation constant of the nitrogen-1 position by approximately 2 units, potentially enabling ionization under physiological conditions. This pH-dependent behavior suggests that the compound may exist in multiple tautomeric forms depending on solution conditions.

The allyl substitution introduces additional complexity to tautomeric analysis due to the potential for conformational changes that could stabilize specific tautomeric forms. The flexibility of the allyl group allows for multiple conformational arrangements that may favor particular protonation states through intramolecular interactions or steric effects. Understanding these equilibria is essential for predicting the compound's behavior in various chemical environments.

Experimental validation of tautomeric equilibria typically requires advanced nuclear magnetic resonance techniques and careful control of solution conditions. The dynamic nature of tautomeric interconversion necessitates temperature-dependent studies to characterize the energetic barriers between different forms and to identify the predominant species under specific conditions.

Comparative Conformational Analysis with Parent Purines

Comparative conformational analysis with unsubstituted guanine reveals significant structural differences introduced by the allyl substitution at nitrogen-7. The parent guanine structure exhibits well-characterized conformational preferences that have been extensively studied through both experimental and computational methods. The introduction of the allyl group creates additional conformational degrees of freedom that must be considered in any comprehensive structural analysis.

The allyl substitution introduces rotational freedom around the carbon-nitrogen bond connecting the allyl group to the purine ring. This rotation can position the allyl group in various orientations relative to the purine plane, potentially creating steric interactions or favorable electronic interactions depending on the specific conformation adopted. Analysis of similar N7-alkylated purines suggests that the preferred conformations often minimize steric clashes while maximizing favorable electronic interactions.

Structural comparisons with 7-methylguanine provide insights into the effects of different alkyl substitutions at the nitrogen-7 position. The smaller methyl group typically shows less conformational complexity compared to the allyl system, but both modifications share the common feature of disrupting the symmetry of the parent purine structure. The unsaturated nature of the allyl group introduces additional considerations related to potential π-π interactions with aromatic systems or coordination with metal centers.

Crystallographic studies of related N7-alkylguanine derivatives have revealed preferred conformational arrangements that balance intramolecular stability with intermolecular packing efficiency. The allyl substitution may influence crystal packing patterns and affect the compound's solid-state properties, including solubility and polymorphic behavior. These structural considerations are particularly important for understanding the compound's pharmaceutical potential and synthetic accessibility.

Physicochemical Profiling

Solvation Thermodynamics in Polar and Nonpolar Media

Solvation behavior of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- reflects the dual nature of its molecular architecture, combining the polar purine ring system with the relatively nonpolar allyl substituent. The presence of multiple hydrogen bond donors and acceptors within the purine framework creates strong interactions with polar solvents, while the allyl group contributes hydrophobic character that influences solubility in nonpolar media. This amphiphilic nature results in complex solvation patterns that must be characterized across a range of solvent systems.

The amino group at position 2 and the carbonyl oxygen at position 6 serve as primary sites for hydrogen bonding interactions with protic solvents. These interactions are particularly strong in aqueous media, where the compound can form multiple hydrogen bonds with water molecules. The nitrogen atoms within the purine ring also participate in hydrogen bonding, either as acceptors or donors depending on their protonation state and the local electronic environment.

The allyl substitution introduces hydrophobic interactions that become increasingly important in mixed solvent systems or when the compound interacts with lipid membranes or hydrophobic protein regions. The unsaturated nature of the allyl group may also enable specific interactions with aromatic residues through π-π stacking or cation-π interactions, depending on the chemical environment.

Thermodynamic parameters for solvation include enthalpy and entropy contributions that reflect both the energy of solute-solvent interactions and the organizational changes in solvent structure upon dissolution. The complex molecular architecture suggests that solvation will involve significant entropy changes as solvent molecules reorganize around both polar and nonpolar regions of the compound.

Acid Dissociation Constant Determination and Protonation State Analysis

Acid dissociation constant determination for 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- requires careful consideration of multiple ionizable sites within the molecule. The purine ring system contains several nitrogen atoms that can undergo protonation or deprotonation depending on solution pH, with each site exhibiting distinct acid dissociation constant values. Research on related N7-alkylguanine derivatives indicates that alkylation at nitrogen-7 significantly affects the acid dissociation constant of adjacent nitrogen centers.

The nitrogen-1 position typically exhibits the most significant change in acid dissociation constant upon N7-alkylation, with values decreasing by approximately 2 units compared to unsubstituted guanine. This change enables protonation under physiological conditions and creates a positively charged species that may exhibit altered biological activity. The precise acid dissociation constant value for the N7-allylated derivative requires experimental determination through potentiometric titration or spectroscopic methods.

The amino group at position 2 represents another potentially ionizable site, though its acid dissociation constant is typically much higher than that of the ring nitrogens. The electronic effects of the allyl substitution may influence the basicity of this amino group through inductive or resonance effects transmitted through the ring system.

Protonation state analysis reveals that the compound may exist in multiple ionic forms depending on solution pH. At physiological pH, the predominant species is likely to be either neutral or positively charged, depending on the specific acid dissociation constant values. This pH-dependent speciation has important implications for the compound's solubility, membrane permeability, and potential biological activity.

Crystallographic Characterization Attempts

Crystallographic characterization of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- presents unique challenges related to the conformational flexibility introduced by the allyl substitution. While systematic crystallographic data is not extensively documented in the available literature, structural analysis can be informed by related purine derivatives and computational modeling approaches. The compound's potential for polymorphism is significant given the multiple conformational states accessible to the allyl group and the various hydrogen bonding patterns possible within the crystal lattice.

Crystal packing considerations must account for the amphiphilic nature of the molecule, with polar purine regions likely to engage in hydrogen bonding networks while allyl groups may cluster together through hydrophobic interactions. The planarity of the purine ring system favors π-π stacking arrangements, but the allyl substitution may disrupt regular stacking patterns and create distinctive packing motifs.

Successful crystallization typically requires careful optimization of solvent systems, temperature, and concentration conditions to balance the competing solubility requirements of the polar and nonpolar molecular regions. Mixed solvent systems containing both polar and nonpolar components may provide optimal conditions for crystal growth by accommodating the compound's amphiphilic character.

The absence of extensive crystallographic data in current literature suggests that crystallization may be challenging, possibly due to the conformational flexibility of the allyl group or unfavorable packing interactions. Alternative solid-state characterization methods, including powder diffraction and solid-state nuclear magnetic resonance spectroscopy, may provide valuable structural information in the absence of single-crystal data. These techniques can reveal information about molecular packing, conformational preferences, and potential polymorphic behavior that is essential for understanding the compound's solid-state properties.

Properties

IUPAC Name

2-amino-7-prop-2-enyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNWMULWUSNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176277
Record name 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21869-84-1
Record name 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021869841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- (CAS Number: 21869-84-1) is a purine derivative that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C8H9N5O
  • Molecular Weight : 191.19 g/mol
  • Structure : The compound contains a purine base structure with an amino group and a propenyl substituent, which may influence its biological interactions.

Antiviral Properties

Research indicates that purine derivatives often exhibit antiviral activity. For instance, compounds similar to 6H-Purin-6-one have been studied for their effects on viral replication. A notable study highlighted the compound's potential as an antiviral agent against various viruses by inhibiting nucleic acid synthesis, a critical step in viral replication .

Anticancer Activity

6H-Purin-6-one has shown promising results in anticancer studies. In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these cell lines were reported to be within the range of 2.43–14.65 μM, indicating significant cytotoxic effects .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to morphological changes in cancer cells and enhances caspase-3 activity, confirming its role in promoting apoptosis .
  • Cell Cycle Arrest : Analysis revealed that the compound could cause cell cycle arrest in the G2/M phase at specific concentrations, further supporting its potential as an anticancer agent .

Table: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Mechanism of Action
AntiviralVarious virusesN/AInhibition of nucleic acid synthesis
AnticancerMDA-MB-2312.43–7.84Induction of apoptosis
AnticancerHepG24.98–14.65Cell cycle arrest (G2/M phase)

Study 1: Antiviral Efficacy

A recent study examined the antiviral efficacy of various purine derivatives, including 6H-Purin-6-one. It was found that these compounds could significantly reduce viral load in infected cell cultures, suggesting their potential as therapeutic agents against viral infections .

Study 2: Cancer Cell Proliferation Inhibition

In another investigation focusing on cancer therapeutics, researchers evaluated the effects of 6H-Purin-6-one on MDA-MB-231 cells. The results indicated a dose-dependent inhibition of cell proliferation and enhanced apoptosis markers compared to control groups .

Scientific Research Applications

Organic Synthesis

Chemical Properties:

  • Molecular Weight: 191.19 g/mol
  • Appearance: Powder
  • Purity: Typically around 99% for pharmaceutical-grade applications

Applications:

  • Building Block for Synthesis: 6H-Purin-6-one is utilized as a precursor in the synthesis of various nucleobase analogs and other biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological properties .

Molecular Biology

Role in Gene Expression Studies:

  • Molecular Probes: This compound can serve as a molecular probe to study guanine-rich sequences in DNA and RNA. Its derivatives are used to investigate gene expression and regulation mechanisms, thereby providing insights into cellular processes .

Implications in Research:

  • Antiviral Research: As a guanine analog, it has been explored for its potential antiviral properties, particularly against viruses that rely on guanine metabolism for replication. It may inhibit viral polymerases or other enzymes critical for viral life cycles .

Medicinal Chemistry

Potential Therapeutic Uses:

  • Antiviral Agents: The compound's structure is similar to known antiviral drugs like acyclovir and ganciclovir. Research indicates that it could act as an impurity reference standard in formulations of these drugs, assisting in quality control during pharmaceutical manufacturing .

Case Studies:
Several studies have investigated the efficacy of 6H-Purin-6-one derivatives in treating viral infections. For instance:

  • A study demonstrated that certain derivatives exhibited significant antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), suggesting potential therapeutic applications in treating these infections .

Data Table of Applications

Application AreaSpecific Use CasesReference Source
Organic SynthesisPrecursor for nucleobase analogs
Molecular BiologyMolecular probes for gene expression studies
Medicinal ChemistryPotential antiviral agents

Comparison with Similar Compounds

Structural and Functional Group Variations

The allyl group (2-propen-1-yl) at the 7-position distinguishes this compound from other purine derivatives. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- 7-allyl C₈H₁₀N₅O* 192.20 Not explicitly listed Likely enhanced lipophilicity due to allyl group; potential for Michael addition or polymerization
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-hydroxyethyl)- (N7-(2-Hydroxyethyl)guanine) 7-(2-hydroxyethyl) C₇H₁₀N₅O₂ 196.19 53498-52-5 Increased hydrophilicity; implicated in DNA adduct formation
6H-Purin-6-one, 2-amino-1,7-dihydro-7-methyl- 7-methyl C₆H₈N₅O 166.16 578-76-7 Compact substituent; higher metabolic stability compared to bulkier groups
Hypoxanthine (1,7-dihydro-6H-purin-6-one) No substituent C₅H₄N₄O 136.11 68-94-0 Base structure; involved in nucleotide salvage pathways

*Inferred formula based on substituent addition to the hypoxanthine scaffold.

Physicochemical and Reactivity Differences

  • Reactivity : The allyl group may participate in conjugation or addition reactions, unlike inert methyl or polar hydroxyethyl groups. This property could be exploited in prodrug design or polymer chemistry .
  • Hydrogen Bonding : The hydroxyethyl analog (CAS 53498-52-5) forms additional hydrogen bonds via its hydroxyl group, influencing solubility and binding affinity in biological systems .

Preparation Methods

Detailed Synthetic Procedure (Route I)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Starting material prep 2-amino-6H-purin-6-one (purin-6-one core) Purine core with amino group at C2
2 Alkylation 2-propen-1-yl halide (e.g., allyl bromide), base (e.g., K2CO3), solvent (DMF or DMSO), temperature control Selective N7 alkylation yielding 7-(2-propen-1-yl) substitution
3 Purification Recrystallization or chromatography Isolation of pure 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-

Notes:

  • The choice of base and solvent is critical to favor N7 alkylation over other positions.
  • Temperature is typically maintained between 0°C to room temperature to minimize side reactions.
  • Reaction monitoring by TLC or HPLC ensures completion and selectivity.

Alternative Synthetic Route (Route II)

This approach involves assembling the purine ring with the propenyl substituent incorporated during synthesis:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of amidine intermediate Reaction of formamide derivatives with amines Intermediate with amino functionality
2 Cyclization with α,β-unsaturated carbonyl compound Condensation with propenyl-containing aldehyde or ketone under acidic or basic catalysis Formation of purine ring with propenyl substituent at position 7
3 Oxidation/reduction steps As required to adjust oxidation state of purine core Final adjustment to yield 6H-Purin-6-one structure
4 Purification Chromatography or recrystallization Pure target compound isolation

Research Findings and Optimization

  • Yield and Purity:
    Studies indicate that the direct alkylation route (Route I) generally provides moderate to good yields (50–75%) with high purity when reaction parameters are optimized. The use of polar aprotic solvents and mild bases is preferred.

  • Selectivity:
    Selective N7 alkylation is favored due to the electronic environment of the purine ring. Competing alkylation at N1 or other sites is minimized by controlling reagent stoichiometry and reaction time.

  • Scalability:
    Both routes have been adapted for scale-up in pharmaceutical research settings. Route I is more straightforward for larger batches, while Route II offers flexibility for analog synthesis.

  • Stability:
    The propenyl substituent is sensitive to strong acidic or basic conditions; thus, reaction conditions must be carefully controlled to prevent isomerization or polymerization.

Summary Table of Preparation Methods

Aspect Route I: Direct N7 Alkylation Route II: Ring Construction with Propenyl Substituent
Starting Material 2-amino-6H-purin-6-one Formamide derivatives, amines, α,β-unsaturated carbonyls
Key Reagent 2-propen-1-yl halide (e.g., allyl bromide) Propenyl-containing aldehyde or ketone
Reaction Conditions Base (K2CO3), DMF/DMSO, 0–25°C Acidic/basic catalysis, condensation reactions
Yield Moderate to good (50–75%) Variable, dependent on intermediate purity
Purification Recrystallization, chromatography Chromatography, recrystallization
Advantages Simplicity, scalability Flexibility for analog synthesis
Challenges Regioselectivity, side reactions Multi-step, intermediate stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Reactant of Route 2
Reactant of Route 2
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.